2,2'-(3-Methoxy-1,2-phenylene)diethanol

Catalog No.
S3468958
CAS No.
847199-04-6
M.F
C11H16O3
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(3-Methoxy-1,2-phenylene)diethanol

CAS Number

847199-04-6

Product Name

2,2'-(3-Methoxy-1,2-phenylene)diethanol

IUPAC Name

2-[2-(2-hydroxyethyl)-3-methoxyphenyl]ethanol

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C11H16O3/c1-14-11-4-2-3-9(5-7-12)10(11)6-8-13/h2-4,12-13H,5-8H2,1H3

InChI Key

CVFNRJHSZMTEGQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1CCO)CCO

Canonical SMILES

COC1=CC=CC(=C1CCO)CCO

2,2'-(3-Methoxy-1,2-phenylene)diethanol is an organic compound characterized by its unique molecular structure, which includes two ethanol groups attached to a methoxy-substituted phenylene core. The presence of the methoxy group enhances its solubility and reactivity, making it a versatile compound in various chemical applications. Its molecular formula is C11H16O3C_{11}H_{16}O_3, indicating the presence of carbon, hydrogen, and oxygen atoms.

  • Substitution Reactions: The hydroxyl groups in the diethanol moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Esterification: 2,2'-(3-Methoxy-1,2-phenylene)diethanol can react with carboxylic acids to form esters, which are important in polymer chemistry and material science.
  • Oxidation: The alcohol groups can be oxidized to form ketones or aldehydes under appropriate conditions.

Several synthetic routes can be employed to produce 2,2'-(3-Methoxy-1,2-phenylene)diethanol:

  • From 3-Methoxyphenol: This method involves the alkylation of 3-methoxyphenol with ethylene oxide in the presence of a base to yield the diethanol derivative.
  • Via Grignard Reaction: A Grignard reagent derived from 3-methoxybenzaldehyde can react with ethylene oxide to form the desired diol.
  • Reduction of Ketone Precursors: Starting from ketones that contain a methoxy group can also lead to the formation of this compound through reduction reactions using lithium aluminum hydride or similar reducing agents.

2,2'-(3-Methoxy-1,2-phenylene)diethanol has several potential applications:

  • Pharmaceuticals: Its structure may allow it to act as an intermediate in the synthesis of pharmaceutical compounds.
  • Polymer Chemistry: The diol functionality makes it suitable for use in polyurethanes and other polymeric materials.
  • Cosmetics and Personal Care Products: Due to its solubility and potential skin-beneficial properties, it may be used in formulations for cosmetics.

Interaction studies involving 2,2'-(3-Methoxy-1,2-phenylene)diethanol could focus on:

  • Protein Binding: Investigating how this compound interacts with specific proteins could reveal its therapeutic potential.
  • Enzyme Inhibition: Studies may explore whether it acts as an inhibitor for enzymes involved in metabolic pathways.

Several compounds share structural similarities with 2,2'-(3-Methoxy-1,2-phenylene)diethanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-MethoxyphenolContains a single methoxy groupSimpler structure; lacks diol functionality
4-MethylcatecholContains a methyl group and catechol structureDifferent substitution pattern; potential antioxidant
Ethylene glycolSimple diol without aromatic featuresLacks aromaticity; primarily used as an industrial solvent
Bisphenol AContains two phenolic units linked by a carbon chainUsed widely in plastics; different physical properties

The uniqueness of 2,2'-(3-Methoxy-1,2-phenylene)diethanol lies in its combination of both the methoxy substitution and dual alcohol functionalities, providing it with distinctive reactivity and potential applications compared to these similar compounds.

XLogP3

1

Dates

Last modified: 07-26-2023

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